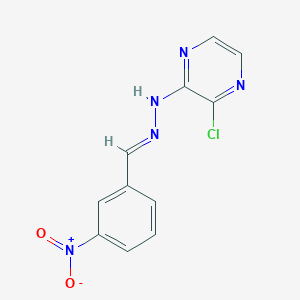
3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as 3-Cl-PH, is a chemical compound used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 218-220°C. This compound has been studied for its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. In addition, it has been shown to inhibit the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can have both biochemical and physiological effects on cells. Biochemically, it has been shown to induce oxidative stress and DNA damage, leading to cell death. Physiologically, it has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its potential anticancer and antibiotic properties. It can also be synthesized relatively easily and is stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. In addition, its potential toxicity and side effects have not been fully characterized, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One potential direction is the optimization of its use as an anticancer and antibiotic agent. This could involve further studies to determine its mechanism of action and potential toxicity, as well as the development of new formulations and delivery methods. Another potential direction is the development of new applications for 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, such as in the treatment of other diseases or in the development of new materials. Overall, the study of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has the potential to lead to important scientific discoveries and applications.
Synthesemethoden
The synthesis of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction between 3-nitrobenzaldehyde and 2-chloropyrazine-3-carbohydrazide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In addition, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-11(14-5-4-13-10)16-15-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSCVUOXQOFIU-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)
![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)
![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)